molecular formula C9H10O3 B13272914 5-Cyclobutylfuran-2-carboxylic acid

5-Cyclobutylfuran-2-carboxylic acid

Cat. No.: B13272914
M. Wt: 166.17 g/mol
InChI Key: SNKSOUQFKOVCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclobutylfuran-2-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids It features a furan ring substituted with a carboxylic acid group at the 2-position and a cyclobutyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutylfuran-2-carboxylic acid can be achieved through several methods:

    Oxidation of Cyclobutylfuran: One common method involves the oxidation of cyclobutylfuran using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions to introduce the carboxylic acid group.

    Grignard Reagent Method: Another approach involves the reaction of a furan derivative with a cyclobutyl Grignard reagent followed by oxidation to form the carboxylic acid.

    Hydrolysis of Esters: The ester derivative of this compound can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutylfuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form derivatives such as 5-cyclobutylfuran-2,3-dicarboxylic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under appropriate conditions.

Major Products

    Oxidation: 5-Cyclobutylfuran-2,3-dicarboxylic acid.

    Reduction: 5-Cyclobutylfuran-2-methanol or 5-Cyclobutylfuran-2-aldehyde.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

5-Cyclobutylfuran-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Cyclobutylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence metabolic pathways, signal transduction pathways, and other cellular processes depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandicarboxylic Acid: A similar compound with two carboxylic acid groups on the furan ring.

    5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group at the 5-position.

    2-Furancarboxylic Acid: A simpler furan carboxylic acid with a single carboxylic acid group at the 2-position.

Uniqueness

5-Cyclobutylfuran-2-carboxylic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

5-cyclobutylfuran-2-carboxylic acid

InChI

InChI=1S/C9H10O3/c10-9(11)8-5-4-7(12-8)6-2-1-3-6/h4-6H,1-3H2,(H,10,11)

InChI Key

SNKSOUQFKOVCFT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC=C(O2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.